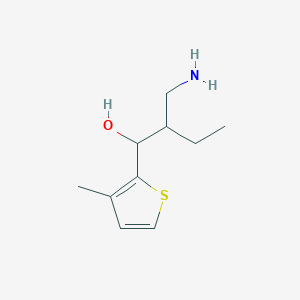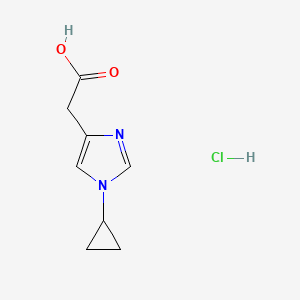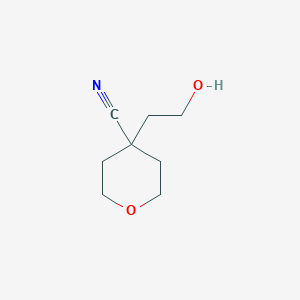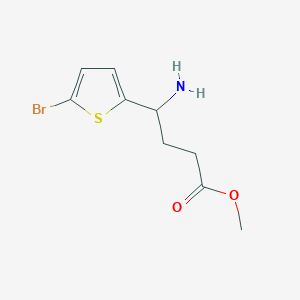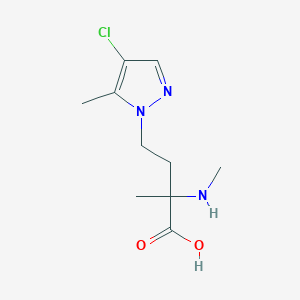![molecular formula C9H11BrS B13543147 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. This compound is characterized by a bromomethyl group attached to a tetrahydrobenzothiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromomethylation of tetrahydrobenzothiophene. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as the bromomethylating agents . This reaction is efficient and minimizes the generation of toxic byproducts.
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivative.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects. Specific molecular targets and pathways may include enzymes, receptors, and signaling proteins involved in cellular processes .
Comparación Con Compuestos Similares
- 2-(Bromomethyl)benzyl alcohol
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)-6-methylpyridine
- 2-(Bromomethyl)acrylic acid
- 2-(Bromomethyl)quinoline
Comparison: 2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene is unique due to its tetrahydrobenzothiophene ring, which imparts distinct electronic and steric properties compared to other bromomethyl derivatives. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H11BrS |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene |
InChI |
InChI=1S/C9H11BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4,6H2 |
Clave InChI |
AZMBMFRVCWHOAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(S2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
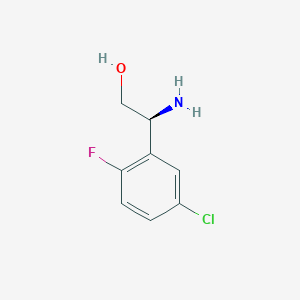
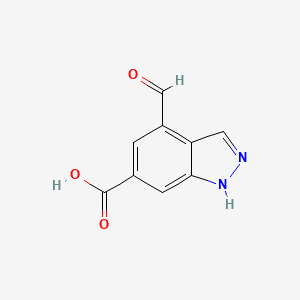
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
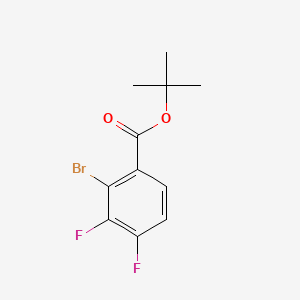
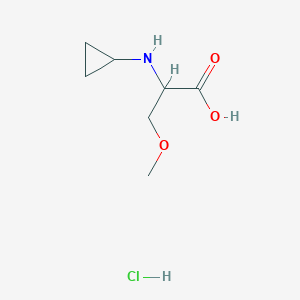
![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
